4,4'-Diaponeurosporene
Description
Contextualizing C30 Carotenoids in Microbial Metabolism
Carotenoids are a diverse class of naturally occurring pigments, with over 600 identified types. They are primarily recognized for their vibrant colors, ranging from yellow to red. nih.gov In the microbial world, these compounds are not merely for show; they serve critical functions, particularly in protecting cells from environmental stressors. nih.gov Carotenoids are broadly categorized based on their carbon backbone, with the C40 carotenoids being the most common and extensively studied. nih.govmetacyc.org These are synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP). nih.gov
In contrast, 4,4'-diaponeurosporene belongs to a less common group known as C30 carotenoids. nih.govnih.gov The biosynthesis of these C30 carotenoids, also referred to as 4,4'-diapocarotenoids, typically begins with the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP), a C15 precursor. nih.govmetacyc.orgnih.gov This initial step is catalyzed by the enzyme dehydrosqualene synthase (CrtM), forming dehydrosqualene (4,4'-diapophytoene). nih.govasm.orgresearchgate.net Subsequently, the enzyme dehydrosqualene desaturase (CrtN) introduces a series of double bonds to produce the yellow pigment this compound. asm.orgresearchgate.netnih.gov
While the FPP-based pathway is well-established, recent research has unveiled an alternative route to C30 carotenoids that utilizes squalene (B77637) as a precursor, a pathway found to be widespread in bacteria. pnas.orgnih.gov This discovery highlights the metabolic versatility of microorganisms and establishes squalene as a key hub in the synthesis of both carotenoids and polycyclic triterpenes. pnas.orgnih.gov The primary role of these C30 carotenoids in microbial metabolism is to act as antioxidants, neutralizing harmful reactive oxygen species (ROS) and thereby protecting the cell from oxidative damage. nih.govwikipedia.org This protective function is crucial for the survival of non-photosynthetic bacteria in various environments. nih.gov
Historical Perspectives on the Discovery and Initial Characterization of this compound
The discovery and characterization of this compound are intrinsically linked to studies of the bacterium Staphylococcus aureus, which is known for its characteristic golden pigment. nih.govnih.govwikipedia.org Early research identified this pigment as a carotenoid. It was observed that the major pigment produced by S. aureus strain Newman is the deep-yellow this compound, which can be further converted to the orange-colored staphyloxanthin upon prolonged cultivation. nih.gov
A significant breakthrough came with the identification of a 3.5-kb DNA fragment from S. aureus that, when cloned into non-pigmented bacteria like Escherichia coli and Staphylococcus carnosus, conferred the ability to produce this compound. nih.govnih.gov DNA sequencing of this fragment revealed two crucial open reading frames, crtM and crtN, which were found to be cotranscribed. nih.gov
Further genetic and biochemical analyses established the specific functions of the proteins encoded by these genes. nih.govnih.gov
CrtM (Dehydrosqualene synthase): This enzyme was identified as a dehydrosqualene synthase. It catalyzes the initial, committed step in the biosynthetic pathway: the condensation of two farnesyl diphosphate molecules to form dehydrosqualene (also known as 4,4'-diapophytoene). nih.govnih.govnih.gov It was specifically shown that the product is dehydrosqualene, not squalene. nih.govnih.gov
CrtN (Dehydrosqualene desaturase): This enzyme functions as a desaturase. nih.govuniprot.org It acts on dehydrosqualene, introducing successive double bonds to form the final yellow pigment, this compound. nih.govnih.gov CrtN is responsible for the characteristic color of the compound. researchgate.net
These foundational studies not only elucidated the biosynthetic pathway of a key bacterial pigment but also provided the genetic tools to study and produce C30 carotenoids in heterologous hosts. nih.govnih.gov
Significance of this compound in Academic Microbiology and Biochemistry
The importance of this compound in scientific research extends beyond its role as a simple pigment. Its study has provided valuable insights into microbial physiology, pathogenesis, and evolution.
A Key Virulence Factor: In pathogenic bacteria like Staphylococcus aureus, this compound is a precursor to the signature golden pigment staphyloxanthin, which functions as a significant virulence factor. wikipedia.org The antioxidant properties of these carotenoids help the bacterium resist the oxidative burst from host immune cells, such as neutrophils, thereby protecting the pathogen and enabling it to survive and cause infection. asm.orgwikipedia.org The biosynthetic pathway leading to this compound is therefore considered a potential target for developing new antimicrobial strategies to combat S. aureus infections. asm.orgwikipedia.org
Potent Antioxidant Properties: Research has demonstrated that this compound possesses strong antioxidant activity. nih.gov Studies comparing it to the well-known synthetic antioxidant butylated hydroxytoluene (BHT) have shown that this compound has significantly higher radical scavenging abilities. nih.govresearchgate.net For instance, at a concentration of 1 mM, its ability to scavenge DPPH radicals was about 1.7 times higher than that of BHT. nih.govresearchgate.net Its ABTS radical scavenging ability was 2.3 to 7.5 times higher than BHT at concentrations from 0.25 mM to 1 mM. nih.govresearchgate.net This potent antioxidant capacity is a central focus of research, with potential applications in various industries. nih.gov
Model for Biosynthetic Pathway Research: The C30 carotenoid pathway, with this compound as a key intermediate, serves as an excellent model for studying enzyme function and evolution. nih.govasm.org The enzymes CrtM and CrtN have been the subject of studies aimed at understanding substrate specificity and the potential for engineering novel biosynthetic pathways. asm.orgelsevierpure.com For example, research has explored the plasticity of the CrtM enzyme and its potential to be evolved to function in C40 carotenoid pathways. asm.orgelsevierpure.com Furthermore, the discovery of the squalene-based route to C30 carotenoids has opened new avenues for understanding the evolutionary origins of carotenoid biosynthesis. pnas.orgnih.gov
Emerging Applications: Beyond its role in pathogenesis, this compound is being investigated for beneficial applications. It is produced by some probiotic lactic acid bacteria, such as Lactiplantibacillus plantarum, where it may contribute to the strain's robustness and antioxidant capabilities. nih.govnih.gov Its immunomodulatory effects are also being explored; studies have shown it can activate dendritic cells, suggesting a potential role in modulating immune responses. nih.gov The ability to produce this compound in recombinant organisms like E. coli and Bacillus subtilis is paving the way for its sustainable production for future applications. researchgate.netnih.gov
Interactive Data Tables
Key Enzymes in the Biosynthesis of this compound
| Gene | Enzyme Name | Function | Substrate | Product | Organism of Study |
| crtM | Dehydrosqualene synthase | Condensation of two FPP molecules | Farnesyl diphosphate (FPP) | Dehydrosqualene (4,4'-diapophytoene) | Staphylococcus aureus nih.govnih.gov |
| crtN | Dehydrosqualene desaturase | Introduces conjugated double bonds | Dehydrosqualene (4,4'-diapophytoene) | This compound | Staphylococcus aureus asm.orgnih.gov |
Antioxidant Activity Comparison
| Assay | Compound (Concentration) | Activity | Fold-Increase vs. BHT | Reference |
| DPPH Radical Scavenging | This compound (1 mM) | 92.0 ± 4.9% | ~1.7x | nih.govresearchgate.net |
| Butylated hydroxytoluene (BHT) (1 mM) | 53.2 ± 1.0% | - | researchgate.net | |
| ABTS Radical Scavenging | This compound (1 mM) | TEAC: 7.9 ± 1.2 µM | ~7.2x | researchgate.net |
| Butylated hydroxytoluene (BHT) (1 mM) | TEAC: 1.1 µM | - | researchgate.net | |
| Ferric Reducing Antioxidant Power (FRAP) | This compound (0.25 mM) | High reducing ability | ~8.0x | nih.govresearchgate.net |
| Butylated hydroxytoluene (BHT) (0.25 mM) | Lower reducing ability | - | nih.govresearchgate.net |
Microorganisms Producing this compound
| Species | Context/Significance | References |
| Staphylococcus aureus | Major yellow pigment, precursor to staphyloxanthin, virulence factor. | nih.govnih.govwikipedia.org |
| Lactiplantibacillus plantarum | Probiotic bacterium, production enhanced by low temperature. | nih.govnih.gov |
| Heliobacterium spp. | Anoxygenic photosynthetic bacteria. | metacyc.orgresearchgate.net |
| Enterococcus faecium | Reported to produce 4,4'-diapocarotenoids. | metacyc.org |
| Escherichia coli (recombinant) | Heterologous host for biosynthesis studies and production. | nih.govnih.gov |
| Bacillus subtilis (recombinant) | Heterologous host for biosynthesis. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
53872-50-7 |
|---|---|
Molecular Formula |
C30H42 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaene |
InChI |
InChI=1S/C30H42/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-11,13-19,21-24H,12,20H2,1-8H3/b10-9+,19-11+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |
InChI Key |
FPSYVUBUILNSRF-MQMKOTMBSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
Synonyms |
4,4'-diaponeurosporene |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 4,4 Diaponeurosporene
Central Metabolite Precursors in 4,4'-Diaponeurosporene Synthesis
The construction of the this compound carbon skeleton begins with fundamental building blocks derived from central metabolism.
Farnesyl Pyrophosphate as the Initiating Substrate
The direct precursor for the synthesis of this compound is farnesyl pyrophosphate (FPP). uniprot.orgnih.govnih.govjmb.or.kr FPP is a C15 isoprenoid intermediate that serves as the fundamental unit for the assembly of the C30 backbone of diaponeurosporene. wikipedia.org The biosynthesis of C30 carotenoids like this compound diverges from C40 carotenoid synthesis, which utilizes the C20 precursor geranylgeranyl pyrophosphate (GGPP). evitachem.comd-nb.info
Connection to the Mevalonate (B85504) Pathway
The farnesyl pyrophosphate utilized in this compound synthesis is a product of the mevalonate (MVA) pathway. nih.govnih.govoup.com This metabolic route is responsible for producing the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govgenome.jp In some organisms, an alternative pathway, the methyl-D-erythritol phosphate (B84403) (MEP) pathway, can also produce these precursors. mdpi.comnih.gov The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate. nih.gov A series of subsequent reactions leads to the formation of IPP and DMAPP, which are then condensed to generate FPP. oup.com
Key Enzymatic Steps and Corresponding Gene Products
The conversion of farnesyl pyrophosphate to this compound is catalyzed by a specific set of enzymes encoded by corresponding genes.
Dehydrosqualene Synthase (CrtM) Activity
The first committed step in the biosynthesis of this compound is catalyzed by the enzyme dehydrosqualene synthase, the product of the crtM gene. nih.govnih.govmdpi.comebi.ac.uk This enzyme is also referred to as 4,4'-diapophytoene synthase. uniprot.orgevitachem.comwikipedia.org
Condensation of Farnesyl Diphosphate Molecules
Dehydrosqualene synthase (CrtM) facilitates the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). uniprot.orgnih.govebi.ac.ukasm.orgacs.org This reaction is a critical branching point, directing FPP towards C30 carotenoid synthesis. microbiologyresearch.org The mechanism involves an initial two-step reaction where FPP is first converted to presqualene diphosphate (PSPP). acs.orgnih.govnih.gov
Formation of 4,4'-Diapophytoene (Dehydrosqualene)
Following the formation of the presqualene diphosphate intermediate, the CrtM enzyme catalyzes its conversion into the colorless C30 carotenoid, 4,4'-diapophytoene, also known as dehydrosqualene. uniprot.orgevitachem.comacs.orgnih.govnih.gov This step establishes the foundational C30 hydrocarbon backbone of the diapocarotenoid. evitachem.com The product of the CrtM-catalyzed reaction is specifically dehydrosqualene, not squalene (B77637). nih.gov 4,4'-diapophytoene then serves as the substrate for the subsequent desaturation step in the pathway. acs.org
Dehydrosqualene Desaturase (CrtN) Catalysis
The enzyme dehydrosqualene desaturase, encoded by the crtN gene, is a critical player in the formation of this compound. nih.govasm.orgnih.gov It is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. capes.gov.bruniprot.org In Staphylococcus aureus, CrtN is a hydrophobic protein with a molecular weight of approximately 50,853 Da. capes.gov.br This enzyme is responsible for introducing double bonds into the C30 backbone, a process essential for the development of the chromophore responsible for the pigment's color. nih.govcapes.gov.br
Successive Dehydrogenation Reactions
CrtN catalyzes a series of three successive dehydrogenation reactions, which involve the removal of hydrogen atoms from the substrate. uniprot.orguniprot.org This sequential process introduces three conjugated double bonds into the initial substrate, dehydrosqualene (also known as 4,4'-diapophytoene). nih.govcapes.gov.bruniprot.org These dehydrogenation reactions are endothermic and require an energy input to proceed. numberanalytics.com The introduction of these double bonds is a rate-determining step in the pathway and significantly alters the chemical properties of the molecule, leading to the formation of the colored carotenoid. capes.gov.brmdpi.com
Intermediate Carotenoids: 4,4'-Diapophytofluene (B1255304) and 4,4'-Diapo-zeta-carotene
During the sequential dehydrogenation catalyzed by CrtN, two key intermediates are formed: 4,4'-diapophytofluene and 4,4'-diapo-zeta-carotene. uniprot.orguniprot.orgnih.gov The initial substrate, 4,4'-diapophytoene, is first converted to 4,4'-diapophytofluene. nih.gov This is followed by a further desaturation to yield 4,4'-diapo-zeta-carotene. nih.gov Both of these intermediates are themselves substrates for the CrtN enzyme, which continues the desaturation process. nih.gov The conversion of these intermediates is a stepwise process, ultimately leading to the final product of the CrtN-catalyzed reaction sequence. uniprot.orgnih.gov
| Substrate/Intermediate | Enzyme | Product |
| 4,4'-Diapophytoene | CrtN | 4,4'-Diapophytofluene |
| 4,4'-Diapophytofluene | CrtN | 4,4'-Diapo-zeta-carotene |
| 4,4'-Diapo-zeta-carotene | CrtN | This compound |
Formation of this compound as a Primary Product
The culmination of the three successive dehydrogenation reactions catalyzed by CrtN is the formation of this compound. nih.govcapes.gov.bruniprot.org This deep-yellow pigment is the principal product of the CrtN enzyme activity and serves as a major intermediate in the biosynthesis of more complex carotenoids like staphyloxanthin. nih.govuniprot.orgnih.gov The formation of this compound is a crucial step, as it provides the foundational C30 chromophore that is further modified by subsequent enzymes in the pathway. nih.govnih.gov
Subsequent Modifying Enzymes and Derived Carotenoids
Following the synthesis of this compound, further enzymatic modifications occur to produce a variety of derived carotenoids. These modifications are critical for the ultimate function of the pigments in the organism.
Role of 4,4-Diaponeurosporene Oxidase (CrtP)
The enzyme this compound oxidase, encoded by the crtP gene, is responsible for the next step in the biosynthetic pathway. nih.govebi.ac.uk CrtP is a carotenoid oxidase that acts on this compound. nih.govuniprot.org It catalyzes the oxidation of a terminal methyl group of this compound, converting it into an aldehyde group to form 4,4'-diaponeurosporen-4-al. uniprot.orgresearchgate.net This reaction is a critical functionalization step that prepares the molecule for further oxidation. ebi.ac.uknih.gov In some organisms like Planococcus faecalis, a non-functional CrtP has been observed, necessitating the identification of alternative enzymes to carry out this oxidative step. mdpi.comsemanticscholar.orgnih.gov
Glycosyltransferase (CrtQ) and Acyltransferase (CrtO) in Derivative Synthesis
Following the initial formation of this compound and its oxidation to 4,4'-diaponeurosporenic acid, further structural diversity is achieved through the sequential actions of a glycosyltransferase (CrtQ) and an acyltransferase (CrtO). These enzymes are critical in the later stages of the staphyloxanthin biosynthetic pathway, creating more complex derivatives.
The enzyme CrtQ is a glycosyltransferase that catalyzes the esterification of a glucose molecule to the carboxyl group of 4,4'-diaponeurosporenic acid. nih.govresearchgate.net This reaction attaches the glucose at the C1'' position, yielding glycosyl 4,4'-diaponeurosporenoate (B1263156). nih.gov In experimental clones of Staphylococcus aureus expressing the crtPQMN gene cluster, glycosyl 4,4'-diaponeurosporenoate was the major product, highlighting the central role of CrtQ in this modification step. nih.gov
The final step in the synthesis of the pigment staphyloxanthin is mediated by the acyltransferase CrtO. This enzyme facilitates the esterification of a fatty acid, specifically 12-methyltetradecanoic acid, to the C6'' position of the glucose moiety on glycosyl 4,4'-diaponeurosporenoate. nih.govresearchgate.net This acylation results in the final orange-colored pigment, staphyloxanthin, which is structurally identified as β-D-glucopyranosyl 1-O-(4,4'-diaponeurosporen-4-oate)-6-O-(12-methyltetradecanoate). nih.govmbl.or.kr Research indicates that the acylation mediated by CrtO may not be exclusively limited to C15 and C17 fatty acids, as fatty acid chains from C13 to C20 have also been reported. biorxiv.org
| Enzyme | Enzyme Class | Substrate | Product | Function in Derivative Synthesis |
|---|---|---|---|---|
| CrtQ | Glycosyltransferase | 4,4'-Diaponeurosporenic acid | Glycosyl 4,4'-diaponeurosporenoate | Catalyzes the esterification of glucose to the carboxyl group of 4,4'-diaponeurosporenic acid. nih.govuniprot.org |
| CrtO | Acyltransferase | Glycosyl 4,4'-diaponeurosporenoate | Staphyloxanthin | Catalyzes the esterification of a fatty acid to the glucose moiety of the substrate. nih.govresearchgate.net |
Connections to Staphyloxanthin Biosynthesis
The biosynthesis of this compound is an integral part of the pathway leading to staphyloxanthin, the signature golden-orange carotenoid pigment of Staphylococcus aureus. nih.govmbl.or.kr this compound serves as the principal yellow intermediate in this multi-step enzymatic process. nih.govresearchgate.netnih.gov The genes responsible for this pathway in S. aureus are typically organized in a single gene cluster known as the crtOPQMN operon. nih.govmbl.or.krebi.ac.uk
The pathway is initiated by the enzyme dehydrosqualene synthase (CrtM), which catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to produce the colorless C30 compound dehydrosqualene (also known as 4,4'-diapophytoene). nih.govnih.govebi.ac.uk Following this, the dehydrosqualene desaturase (CrtN) introduces a series of conjugated double bonds into the dehydrosqualene backbone. nih.govuniprot.org This desaturation process results in the formation of the yellow-colored this compound. nih.govresearchgate.netnih.gov
From this crucial intermediate, the pathway continues toward staphyloxanthin. A mixed-function oxidase, CrtP, oxidizes a terminal methyl group of this compound to a carboxyl group, forming 4,4'-diaponeurosporenic acid. nih.govresearchgate.netebi.ac.uk Subsequently, as detailed in the previous section, the enzymes CrtQ (glycosyltransferase) and CrtO (acyltransferase) act sequentially to add a glucose unit and a fatty acid, completing the synthesis of staphyloxanthin. nih.govresearchgate.netmbl.or.kr More recent studies have also identified an aldehyde dehydrogenase (AldH), encoded by a gene outside the main crt operon, as another essential enzyme for this pathway in S. aureus. ebi.ac.uk
Comparative Biosynthetic Pathways Across Different Microorganisms
In Staphylococcus aureus , this compound is a key, but transient, intermediate in the more complex pathway leading to the virulence factor staphyloxanthin. mbl.or.krnih.gov The pathway utilizes the enzymes CrtM and CrtN to produce this compound from farnesyl diphosphate, which is then further modified by CrtP, AldH, CrtQ, and CrtO. nih.govebi.ac.uk
In contrast, many species of Lactic Acid Bacteria (LAB) , such as Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), also produce this compound. nih.govjmb.or.krjmb.or.kr However, in these bacteria, this compound is often the final product of the pathway. jmb.or.krjmb.or.krnih.gov The biosynthetic machinery in LAB typically consists of the crtM and crtN genes, which are responsible for converting farnesyl pyrophosphate into this compound. jmb.or.krjmb.or.kr The pathway does not typically extend to produce staphyloxanthin or its derivatives.
The pathway in Bacillus megaterium shows similarities to that in S. aureus, involving the enzymes IspA (for farnesyl diphosphate synthesis) and CrtM. ebi.ac.uk A notable difference is that the desaturation of 4,4'-diapophytoene to this compound in B. megaterium requires the action of multiple diapophytoene desaturases, unlike the single CrtN enzyme in S. aureus. ebi.ac.uk
In other bacteria, such as Methylobacterium extorquens , the C30 carotenoid pathway can start from a different precursor. Instead of CrtM condensing two farnesyl diphosphate molecules, these bacteria may use squalene, synthesized by HpnCDE enzymes, as the initial C30 backbone. nih.gov This squalene is then modified by a suite of enzymes, including CrtN, CrtP, AldH, CrtQ, and CrtO, to generate a diverse array of C30 carotenoids. nih.gov
| Microorganism | Key Enzymes | Initial Precursor | Intermediate | Primary Final Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Staphylococcus aureus | CrtM, CrtN, CrtP, AldH, CrtQ, CrtO | Farnesyl Diphosphate (x2) | This compound | Staphyloxanthin | nih.govmbl.or.krebi.ac.uk |
| Lactiplantibacillus plantarum | CrtM, CrtN | Farnesyl Diphosphate (x2) | 4,4'-Diapophytoene | This compound | nih.govjmb.or.krjmb.or.kr |
| Bacillus megaterium | IspA, CrtM, Multiple Desaturases | Farnesyl Diphosphate (x2) | 4,4'-Diapophytoene | This compound | ebi.ac.uk |
| Methylobacterium extorquens | HpnCDE, CrtN, CrtP, AldH, CrtQ, CrtO | Squalene | Multiple | Diverse C30 Carotenoids | nih.gov |
Genetic Regulation and Engineering of 4,4 Diaponeurosporene Production
Genomic Organization of 4,4'-Diaponeurosporene Biosynthesis Genes
The genetic foundation for this compound synthesis lies in a specific gene cluster, with the core components being the crtM and crtN genes.
The biosynthesis of this compound is initiated by the enzymatic activities of dehydrosqualene synthase (CrtM) and dehydrosqualene desaturase (CrtN). nih.gov In many bacteria, the genes encoding these two enzymes, crtM and crtN, are organized into a conserved operon, often transcribed as a single unit. nih.govnih.gov This crtM-crtN operon structure is considered a hallmark for the production of C30 carotenoids. nih.govjmb.or.kr
In Staphylococcus aureus, the crtM and crtN genes are part of a larger carotenoid biosynthesis operon, crtOPQMN. researchgate.netnih.govfrontiersin.org This operon is responsible for the synthesis of the golden-colored pigment staphyloxanthin, for which this compound is a key intermediate. nih.gov The crtM and crtN genes are located at the 3' end of this operon. researchgate.net The entire crtOPQMN operon is under the control of a sigma B (SigB)-dependent promoter located upstream of crtO. nih.gov The co-transcription of crtM and crtN has been suggested by the identification of a 3.5-kb DNA fragment from S. aureus that, when cloned into Escherichia coli and Staphylococcus carnosus, conferred the ability to produce this compound. DNA sequencing of this fragment revealed two open reading frames corresponding to crtM and crtN.
Similarly, in various species of Lactobacillus, including Lactiplantibacillus plantarum, the crtM-crtN genes are organized as an operon and are crucial for the synthesis of this compound. nih.govnih.gov Genome analysis of L. plantarum subsp. plantarum KCCP11226 has revealed a well-conserved C30 carotenoid biosynthetic pathway that includes the crtM-crtN operon. nih.gov The conservation of this operon across different bacterial species suggests a common evolutionary origin for C30 carotenoid biosynthesis. nih.gov In Bacillus megaterium, crtM is found in an operon with two of the three identified crtN genes, highlighting a similar organizational principle. nih.gov
The crtMN genes are distributed across a diverse range of bacterial taxa, indicating that the capability to produce this compound is not limited to a specific group of bacteria. These genes have been identified in both Gram-positive and Gram-negative bacteria.
Notably, the crtMN genes are prevalent in the genus Staphylococcus, particularly in S. aureus, where they are integral to the formation of staphyloxanthin. researchgate.netnih.gov They are also found in various species of lactic acid bacteria (LAB). nih.govuantwerpen.be A screening of 4203 dereplicated genomes from the Lactobacillaceae family detected crtMN genes in 28 out of 361 species (7.7%) across 14 out of 34 genera (41.2%). uantwerpen.be
The following table summarizes some of the bacterial species in which the crtM and crtN genes for this compound biosynthesis have been identified.
| Bacterial Species | Reference |
| Staphylococcus aureus | researchgate.netnih.gov |
| Lactiplantibacillus plantarum | nih.govnih.gov |
| Lactobacillus paraplantarum | nih.gov |
| Lactobacillus paracasei | nih.gov |
| Lactobacillus herbarum | nih.gov |
| Lactobacillus mudanjiangensis | nih.gov |
| Enterococcus faecium | nih.gov |
| Bacillus megaterium | nih.gov |
| Methylobacterium rhodinum | nih.gov |
| Planococcus maritimus | nih.govscispace.com |
| Planococcus sp. ANT_H30 | mdpi.com |
The presence of these genes in bacteria from diverse environments, such as fermented foods, the human microbiome, and marine sediments, suggests that this compound may play a role in adaptation to various ecological niches. nih.govuantwerpen.bescispace.com
Transcriptional and Post-Transcriptional Regulation
The production of this compound is not constitutive but is regulated at the transcriptional and post-transcriptional levels by various factors, including stress and environmental conditions.
The biosynthesis of this compound is often induced in response to cellular stress, particularly oxidative stress. nih.govasm.org This suggests that the compound plays a protective role against damaging reactive oxygen species (ROS). In S. aureus, the msaABCR operon, which is involved in the response to oxidative stress, has been shown to regulate the expression of the crtOPQMN operon, including crtM and crtN. asm.org Deletion of the msaABCR operon leads to a significant downregulation of crtM and crtN expression. asm.org
In L. plantarum subsp. plantarum KCCP11226, exposure to oxidative stress has been shown to greatly increase the production of this compound. nih.gov This increase in production is correlated with a significant upregulation of the mRNA expression of both crtM and crtN. nih.gov This stress-induced carotenogenesis highlights a direct link between environmental challenges and the genetic regulation of this compound synthesis.
The expression of the crtMN genes and the subsequent production of this compound are significantly influenced by various environmental factors.
Aerobic Conditions: The presence of oxygen is a key modulator of carotenoid production in many bacteria. In Lactiplantibacillus plantarum subsp. plantarum KCCP11226, optimizing the aeration rate in a fermentor to 0.3 vvm resulted in a 3.8-fold increase in this compound production compared to flask-scale cultivation. koreascience.krnih.govnih.gov This suggests that aerobic conditions promote the expression of the biosynthetic pathway genes.
Temperature: Temperature plays a crucial role in regulating this compound production. In L. plantarum subsp. plantarum KCCP11226, the maximum carotenoid content was achieved at a relatively low temperature of 20°C. nih.gov While the cells could grow at higher temperatures like 30°C and 40°C, the production of this compound was significantly lower at these temperatures. nih.gov This indicates that low-temperature stress can induce the production of this carotenoid.
pH: The pH of the growth medium is another critical factor influencing this compound synthesis. For L. plantarum subsp. plantarum KCCP11226, a neutral pH of 7.0 was found to be ideal for optimal carotenoid production. koreascience.krnih.govnih.gov Both acidic and alkaline conditions led to decreased production. jmb.or.kr The optimization of pH, along with other factors, in a response surface methodology (RSM) study resulted in a significant increase in yield. koreascience.krnih.govnih.govjmb.or.kr
The following table summarizes the optimal environmental conditions for this compound production in Lactiplantibacillus plantarum subsp. plantarum KCCP11226.
| Environmental Factor | Optimal Condition | Effect on Production | Reference |
| Aeration | 0.3 vvm | 3.8-fold increase | koreascience.krnih.govnih.gov |
| Temperature | 20°C | Maximum production | nih.gov |
| pH | 7.0 | Optimal production | koreascience.krnih.govnih.gov |
Genetic Engineering Strategies for Enhanced this compound Production
The understanding of the genetic basis of this compound biosynthesis has paved the way for the development of genetic engineering strategies to enhance its production. These strategies primarily involve the heterologous expression of the crtM and crtN genes in suitable host organisms and the optimization of the biosynthetic pathway.
One of the most common hosts for the heterologous production of carotenoids is Escherichia coli, due to its well-characterized genetics and rapid growth. Several studies have successfully expressed the crtM and crtN genes from various bacterial sources in E. coli to produce this compound.
For instance, the crtM and crtN genes from L. plantarum have been cloned and expressed in E. coli. researchgate.net The recombinant E. coli carrying both genes was able to synthesize this compound, exhibiting a 6.1-fold increase in carotenoid production compared to the wild type. researchgate.net Similarly, the crtM and crtN genes from S. aureus have been expressed in E. coli, leading to the production of this compound. nih.gov
In another study, a biosynthetic operon from Bacillus megaterium, containing ispA (farnesyl diphosphate (B83284) synthase), crtM, and crtN genes, was engineered and expressed in an E. coli whole-cell system. nih.gov This created a cell factory for the high-yield production of this compound. nih.gov The carotenoid biosynthesis genes from Planococcus maritimus, including crtM and crtN, have also been functionally identified and used to produce C30 carotenoids in E. coli. nih.govscispace.com
Optimization of culture conditions is often combined with genetic engineering to maximize the yield of this compound. For example, in a study involving the heterologous expression of crtNM from L. plantarum AR113 in E. coli, the fermentation conditions were optimized, including the inducer concentration (0.5 mmol/L IPTG) and temperature (20°C). researchgate.net This resulted in a yield of 154.5 μg g−1 DCW, which was 18-fold higher than that of the native producer. researchgate.net
The following table provides an overview of some genetic engineering strategies for enhanced this compound production.
| Source of Genes | Host Organism | Engineering Strategy | Outcome | Reference |
| Lactiplantibacillus plantarum | Escherichia coli | Heterologous expression of crtM and crtN | 6.1-fold increase in production | researchgate.net |
| Bacillus megaterium | Escherichia coli | Expression of an engineered ispA-crtM-crtN operon | High-yield production | nih.gov |
| Lactiplantibacillus plantarum AR113 | Escherichia coli | Heterologous expression of crtNM and optimization of fermentation | 18-fold higher yield than native producer | researchgate.net |
| Staphylococcus aureus | Escherichia coli | Expression of crtM and crtN | Production of this compound | nih.gov |
| Planococcus maritimus | Escherichia coli | Expression of crtM and crtN | Production of C30 carotenoids | nih.govscispace.com |
These genetic engineering approaches demonstrate the potential to develop microbial cell factories for the sustainable and high-level production of this compound for commercial applications.
Heterologous Expression Systems (e.g., Escherichia coli, Staphylococcus carnosus)
Heterologous expression provides a robust platform for producing this compound by introducing the necessary biosynthetic genes into non-carotenogenic, fast-growing microbial hosts. Escherichia coli is the most commonly used host due to its well-understood genetics and rapid growth. Staphylococcus carnosus, a non-pigmented and non-pathogenic relative of S. aureus, has also been successfully used.
The core genes required for this compound synthesis are crtM (encoding dehydrosqualene synthase) and crtN (encoding dehydrosqualene desaturase). These enzymes catalyze the two-step conversion of the ubiquitous precursor farnesyl diphosphate (FPP) into this compound. jmb.or.kr
Research Findings in Heterologous Hosts:
Escherichia coli : Researchers have successfully cloned the crtM and crtN genes from various bacteria, such as Staphylococcus aureus, Bacillus megaterium, and Lactiplantibacillus plantarum, into E. coli. nih.govnih.govresearchgate.net The expression of these genes conferred upon E. coli the ability to synthesize this compound. nih.govnih.gov For instance, cloning a 3.5-kb DNA fragment from S. aureus Newman containing the crtM and crtN open reading frames into E. coli resulted in the production of the yellow pigment. nih.govcapes.gov.br Similarly, expressing the crtM and crtN genes from Lactiplantibacillus plantarum in E. coli led to the biosynthesis of this compound and a 6.1-fold increase in total carotenoid production compared to the wild-type strain. researchgate.net An engineered biosynthetic operon from B. megaterium was also successfully expressed in an E. coli whole-cell system, creating a "cell factory" for high-yield production of the carotenoid. nih.govebi.ac.uk
Staphylococcus carnosus : The same 3.5-kb DNA fragment from S. aureus containing crtM and crtN was also cloned into S. carnosus, which subsequently gained the ability to produce this compound. nih.govcapes.gov.br This demonstrated the functionality and transferability of the biosynthetic cassette to another Gram-positive host. Later studies used S. carnosus to express the complete staphyloxanthin biosynthetic pathway, which includes this compound as a key intermediate. ebi.ac.uk
The table below summarizes key studies on the heterologous expression of genes for this compound production.
Table 1: Heterologous Expression for this compound Production
| Host Organism | Source of Genes | Genes Expressed | Outcome | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | Staphylococcus aureus | crtM, crtN | Production of this compound confirmed. | nih.gov, nih.gov |
| Staphylococcus carnosus | Staphylococcus aureus | crtM, crtN | Production of this compound confirmed. | nih.gov |
| Escherichia coli | Bacillus megaterium | IspA, crtM, crtN1-3 | Successful expression of an engineered operon for high-yield production. | nih.gov, ebi.ac.uk |
| Escherichia coli | Lactiplantibacillus plantarum | crtM, crtN | Biosynthesis of this compound; 6.1-fold increase in carotenoid production. | researchgate.net |
| Lactococcus lactis | Enterococcus gilvus | crtM, crtN | Successful production of this compound. | oup.com |
Gene Overexpression and Pathway Reconstruction
To maximize the yield of this compound in heterologous hosts, researchers employ strategies of gene overexpression and complete pathway reconstruction. This involves not only the core synthesis genes (crtM and crtN) but also genes from upstream pathways that supply the necessary precursors.
The biosynthesis of this compound begins with farnesyl diphosphate (FPP), a product of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in most bacteria. acs.orgrug.nl A significant bottleneck in production is often the limited availability of the FPP precursor pool. Therefore, overexpressing key enzymes in the MEP pathway can dramatically increase the flux towards FPP and, consequently, enhance carotenoid production.
Key Research Findings:
MEP Pathway Engineering in Bacillus subtilis : Studies in B. subtilis have shown that overexpressing genes of the MEP pathway can significantly boost the production of C30 carotenoids. rug.nl Overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase), the first enzyme in the pathway, resulted in an 8-fold increase in carotenoid yield. rug.nl Systematically overexpressing different combinations of MEP pathway genes led to even greater improvements. The highest reported yield was a 17.8-fold increase in total carotenoids when the genes ispC, ispE, ispG, and ispA (farnesyl diphosphate synthase) were overexpressed together. rug.nl
Pathway Reconstruction in E. coli : In E. coli, reconstruction of the C30 carotenoid pathway from Lactiplantibacillus plantarum AR113 was achieved. researchgate.net By placing the crtNM genes under the control of an inducible T7 promoter and optimizing fermentation conditions, the yield of this compound reached 154.5 μg g−1 DCW, which was an 18-fold increase compared to the native L. plantarum strain. researchgate.net
The following table details examples of gene overexpression strategies and their impact on C30 carotenoid production.
Table 2: Enhancement of C30 Carotenoid Production via Gene Overexpression
| Host Organism | Overexpressed Genes/Pathway | Strategy | Fold Increase in Production | Reference(s) |
|---|---|---|---|---|
| Bacillus subtilis | dxs (MEP Pathway) | Overexpression of the first enzyme of the MEP pathway. | 8-fold | rug.nl |
| Bacillus subtilis | ispC, ispE, ispG, ispA (MEP Pathway) | Overexpression of four key MEP pathway genes. | 17.8-fold | rug.nl |
| Escherichia coli | crtNM (from L. plantarum) | Pathway reconstruction with an inducible promoter and optimized fermentation. | 18-fold (compared to native strain) | researchgate.net |
| Bacillus subtilis | crtM, crtN (from S. aureus) | Chromosomal integration of multiple gene copies using CRISPR-Cas9. | Stepwise increase with gene integration and precursor pathway engineering. | researchgate.net |
Genome Mining for Novel Enzymes and Pathways
Genome mining is a powerful bioinformatic approach used to scan entire genomes for genes and gene clusters that encode novel enzymes or biosynthetic pathways. This strategy has been instrumental in identifying previously unknown components of the C30 carotenoid pathway, including those for this compound and its derivatives.
By searching for sequences homologous to known carotenoid biosynthesis genes, researchers can uncover novel enzymes with improved characteristics or identify missing steps in a known pathway.
Key Research Findings:
Planococcus faecalis : The primary carotenoid in Planococcus faecalis AJ003T is a derivative of this compound. mdpi.com Initial analysis suggested the presence of five carotenoid pathway genes, but the 4,4-diaponeurosporene oxidase (CrtP) was non-functional, and the aldehyde dehydrogenase (AldH) was missing entirely. mdpi.comnih.gov A genome mining approach successfully identified the two missing functional enzymes, CrtP2 and AldH2454, which were located far from the main carotenoid gene cluster in the genome. mdpi.comsemanticscholar.org Their function was confirmed through heterologous expression in E. coli, where they catalyzed the production of various carotenoid aldehydes and carboxylic acids, including this compound-4-al and 4,4'-diaponeurosporenoic acid. ebi.ac.ukmdpi.com
Bacillus megaterium : In Bacillus megaterium MS941, metabolite profiling revealed the presence of C30 carotenoids. nih.gov Subsequent genome analysis identified a gene cluster containing not only the expected diapophytoene synthase (crtM) but also three distinct diapophytoene desaturases (crtN1-3) and a farnesyl diphosphate synthase (IspA). nih.gov This discovery highlighted that the desaturation steps to form this compound in this organism are more complex than in S. aureus, requiring the activity of multiple desaturase enzymes. nih.govebi.ac.uk
Lactobacillaceae Family : A large-scale genome screening of 4203 genomes from the Lactobacillaceae family detected crtMN genes, which encode the key enzymes for this compound synthesis, in 28 species. researchgate.net This analysis revealed that these genes were likely gained and lost multiple times throughout evolution and have been transferred horizontally across different genera, such as from Lactiplantibacillus to Levilactobacillus. researchgate.net
The table below highlights significant discoveries made through genome mining.
Table 3: Discoveries from Genome Mining for C30 Carotenoid Pathways
| Organism | Discovery | Significance | Reference(s) |
|---|---|---|---|
| Planococcus faecalis | Identification of missing enzymes CrtP2 (oxidase) and AldH2454 (dehydrogenase). | Completed the biosynthetic pathway for glycosyl-4,4′-diaponeurosporen-4′-ol-4-oic acid; enzymes were found remote from the main gene cluster. | mdpi.com, nih.gov, semanticscholar.org |
| Bacillus megaterium | Identification of a gene cluster with IspA, crtM, and three distinct crtN genes (crtN1-3). | Revealed a more complex desaturation process for this compound synthesis involving multiple enzymes. | nih.gov |
| Lactobacillaceae Family | Detection of crtMN gene clusters in 28 different species. | Showed widespread but scattered distribution of the pathway, suggesting horizontal gene transfer events. | researchgate.net |
Microbial Producers and Their Diversity for 4,4 Diaponeurosporene
Naturally Occurring Producers
The natural production of 4,4'-diaponeurosporene has been identified in a select number of bacterial species. These microorganisms synthesize this carotenoid, which often contributes to their characteristic colony pigmentation and can play a role in protecting the cells from environmental stressors.
Several species of Lactic Acid Bacteria (LAB) are recognized as significant producers of this compound. jmb.or.krjmb.or.kr This capability is of particular interest due to the probiotic potential of many LAB species. The presence of the genes responsible for carotenoid biosynthesis, crtM and crtN, is a key indicator for identifying C30 carotenoid-producing LAB. jmb.or.kr
Lactobacillus plantarum stands out as a principal producer of this compound among the Lactobacillus species. jmb.or.krnih.govresearchgate.net The strain Lactobacillus plantarum subsp. plantarum KCCP11226, originally isolated from kimchi, has been a particular focus of research for its ability to produce this C30 carotenoid. koreascience.krnih.gov
Genetic analyses of L. plantarum KCCP11226 have revealed a well-conserved C30 carotenoid biosynthetic pathway, centrally featuring the crtM–crtN operon. nih.gov The expression of these genes, and consequently the production of this compound, is influenced by various environmental factors. For instance, production in strain KCCP11226 is enhanced under conditions of oxidative stress and at lower temperatures, with a maximum carotenoid content observed at 20°C. nih.govkoreascience.kr
Optimization studies have been conducted to enhance the yield of this compound from L. plantarum KCCP11226 for potential industrial applications. jmb.or.krkoreascience.kr These studies have explored the effects of different culture conditions, such as carbon and nitrogen sources, pH, and aeration. The findings indicate that specific media compositions can significantly increase production.
Table 1: Optimized Conditions for this compound Production by L. plantarum KCCP11226
| Parameter | Optimal Condition | Resulting Concentration | Fold Increase |
|---|---|---|---|
| Carbon Source | Lactose (B1674315) (15% w/v) | 0.033 A470/ml | 3.3-fold (vs. commercial MRS) |
| Nitrogen Source | Beef Extract (8.3% w/v) | 0.033 A470/ml | 3.3-fold (vs. commercial MRS) |
| Initial pH | 6.9 | 0.033 A470/ml | 3.3-fold (vs. commercial MRS) |
| Aeration (5L Fermentor) | 0.3 vvm | 0.042 A470/ml | 3.8-fold (vs. flask in commercial MRS) |
Data sourced from studies on optimizing culture conditions. jmb.or.krkoreascience.kr
Enterococcus gilvus is another member of the Lactic Acid Bacteria known to produce the C30 carotenoid this compound. oup.com Research has shown that, similar to Lactobacillus species, the biosynthesis in E. gilvus is governed by the crtN and crtM genes. oup.com
Studies have demonstrated that environmental conditions, particularly the presence of oxygen, can significantly influence the production of this carotenoid. Aerobic conditions have been found to increase the expression of the isoprenoid biosynthesis pathway genes, leading to higher yields of this compound in E. gilvus. oup.com In one study, carotenoid production under aerobic conditions was 22-fold higher than under anaerobic conditions after 4 hours of cultivation. oup.com The identity of the pigment produced by E. gilvus has been confirmed as this compound through spectrophotometric analysis. oup.com
Besides L. plantarum, other species within the Lactobacillus genus have been identified as producers of this compound. These include Lactobacillus paraplantarum and Lactobacillus paracasei. nih.gov The presence of the crtM–crtN operon, which is essential for the synthesis of this C30 carotenoid, has been detected in these species. jmb.or.kr
Genomic analysis has shown that the crtM–crtN operon is present in all 12 reported genomes of L. paraplantarum and in one reported genome of L. paracasei. nih.gov The genome of Lactobacillus paraplantarum CK401, for example, contains the necessary genes for the biosynthesis of carotenoids like this compound. kjom.org
Enterococcus faecium, previously known as Streptococcus faecium, is another species of Lactic Acid Bacteria that has been reported to produce C30 triterpenoid (B12794562) carotenoids. jmb.or.krnih.govsporegen.com The production of these carotenoids contributes to the pigmentation of the bacterial colonies.
The ability to synthesize this compound is not limited to Lactic Acid Bacteria. Several other bacterial genera from different phylogenetic groups also possess this capability.
Table 2: Non-LAB Producers of this compound
| Bacterial Genus | Species | Key Findings |
|---|---|---|
| Staphylococcus | S. aureus | A major pigment is this compound. asm.orgnih.gov The biosynthetic pathway involving crtM and crtN has been extensively studied. asm.orgnih.govnih.govasm.org |
| Bacillus | B. megaterium, B. subtilis | C30 carotenoids, including derivatives of this compound, are produced. jmb.or.krebi.ac.uk |
| Methylobacterium | M. rhodinum | Identified as a producer of C30 carotenoids. jmb.or.krsporegen.com |
| Heliobacterium | Various species | The major carotenoid in all known species is this compound. jmb.or.krsporegen.comcarotenoiddb.jp |
Staphylococcus aureus is a well-documented producer, where this compound is a key intermediate in the biosynthesis of the golden pigment staphyloxanthin. asm.orgnih.gov The genetic and biochemical pathways have been thoroughly characterized, identifying dehydrosqualene synthase (CrtM) and dehydrosqualene desaturase (CrtN) as the crucial enzymes. asm.orgnih.govnih.govasm.org
Certain species of the genus Bacillus, such as Bacillus megaterium and Bacillus subtilis, have also been shown to produce C30 carotenoids, including derivatives of this compound. jmb.or.krebi.ac.uk Furthermore, all known species of heliobacteria have been found to contain this compound as their primary carotenoid. jmb.or.krcarotenoiddb.jp Other producers include Methylobacterium rhodinum and Planococcus faecalis, which synthesizes a derivative of this compound. jmb.or.krsporegen.comebi.ac.uk
Other Bacterial Genera
Screening and Isolation Methodologies for this compound Producers
The identification and isolation of microorganisms that produce this compound involve a combination of visual, genetic, and analytical techniques.
A primary screening criterion is the visible pigmentation of bacterial colonies. koreascience.kr Producers of this compound and other carotenoids often exhibit yellow, orange, or red colonies. koreascience.kr Isolates displaying these colors are selected for further investigation. koreascience.kr For instance, Lactobacillus plantarum subsp. plantarum KCCP11226 was selected for its high carotenoid production based on its yellow-colored colonies. nih.gov
Genetic screening is a more targeted approach. Since the biosynthesis of this compound is dependent on the crtM and crtN genes, polymerase chain reaction (PCR) can be used to detect the presence of this carotenoid biosynthetic operon. nih.gov This method has been suggested as an efficient way to identify C30 carotenoid-producing lactic acid bacteria. nih.govnih.gov
Once potential producers are identified, analytical methods are employed to confirm the presence and structure of this compound. This typically involves:
Extraction: The carotenoids are extracted from the bacterial cells using organic solvents like methanol, often at low temperatures to prevent degradation. koreascience.kr
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a key technique used to separate the various pigments in the extract. koreascience.kr
Spectroscopic Analysis: The absorption spectrum of the purified pigment is measured. This compound exhibits characteristic absorption maxima that can be used for its identification. nih.gov
Finally, assessing the biological activity of the produced carotenoid, such as its antioxidant capacity through assays like the DPPH free radical scavenging test, can provide further confirmation and characterize the functional properties of the isolated strain. nih.gov
Eco-Evolutionary Insights into Producer Distribution
The distribution of this compound production among bacteria is not random and provides insights into the ecological pressures and evolutionary mechanisms at play. The ability to synthesize this C30 carotenoid appears to be a trait that is gained and lost in response to environmental factors. researchgate.netresearchgate.net
An eco-evolutionary analysis of the Lactobacillaceae family revealed that the genes for C30 carotenoid biosynthesis, crtMN, are found in species with specific lifestyles. researchgate.netresearchgate.net These genes were predominantly present in nomadic and insect-adapted species, particularly those isolated from environments with high UV exposure like vegetable fermentations and floral habitats. researchgate.net Conversely, species adapted to vertebrate hosts, such as those found in the vaginal microbiome, typically lack these genes. researchgate.net This distribution strongly suggests that the production of this compound provides a selective advantage, likely by conferring resistance to UV stress and oxidative stress. researchgate.netbiorxiv.org
The phylogenetic distribution of the crtMN genes indicates a complex evolutionary history involving horizontal gene transfer. researchgate.net The presence of these genes is scattered across different prokaryotic phyla, from Firmicutes to Planctomycetes and even Archaea, suggesting that this trait is mobile. researchgate.net Within the Lactobacillaceae, it appears that crtMN genes were acquired through convergent evolution in some lineages and transferred horizontally between different genera. researchgate.net This mobility allows for the rapid acquisition of a beneficial trait in response to new environmental challenges. The origin of C30 carotenoid pathways is thought to be in the Firmicutes, which form the most basal clades in the phylogeny of the key enzyme CrtN.
Table 1: Microbial Producers of this compound and Related Research Findings
| Microbial Producer | Key Research Findings |
|---|---|
| Staphylococcus aureus | Produces this compound as a precursor to staphyloxanthin; the biosynthetic pathway involves the enzymes CrtM and CrtN; the pigment contributes to virulence by protecting against oxidative stress. researchgate.netnih.gov |
| Methylobacterium rhodinum | Known producer of C30 carotenoids, including derivatives of this compound like 4,4'-diapocarotene-4-oic acid. nih.govmdpi.com |
| Bacillus subtilis | Genetically engineered to produce this compound by introducing crtM and crtN genes from S. aureus. mdpi.com |
| Heliobacteria | This compound is the dominant carotenoid in this group of anoxygenic photosynthetic bacteria. researchgate.netmdpi.com |
| Planococcus faecalis | Produces derivatives of this compound, such as glycosyl-4,4'-diaponeurosporen-4'-ol-4-oic acid; possesses the crtM and crtN gene cluster. mdpi.combiologyjournal.in |
Biological Functions and Ecological Significance of 4,4 Diaponeurosporene
Interplay with Host Organisms (academic research on mechanisms, non-clinical)
The C30 carotenoid 4,4'-diaponeurosporene engages in significant interactions with host organisms, influencing immune responses and the dynamics of bacterial infections. Research, primarily in non-clinical models, has begun to elucidate the mechanisms through which this compound modulates host cell activity and pathogen virulence.
Interaction with Immune Cells (e.g., Dendritic Cell Activation in Models)
Academic research has identified this compound as a potent activator of dendritic cells (DCs), which are crucial antigen-presenting cells that orchestrate immune responses. nih.govnih.gov Studies using in vitro models have demonstrated that treatment of DCs with this compound induces maturation, characterized by distinct morphological and phenotypic changes. nih.govoncotarget.com Unlike some C40 carotenoids such as β-carotene, which can have suppressive effects, this compound promotes DC maturation. nih.govnih.gov
Upon treatment with this compound, DCs exhibit increased production of several key cytokines, including Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interleukin-12p70 (IL-12p70), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govoncotarget.com This cytokine profile suggests the induction of a robust immune response. Furthermore, this compound-treated DCs show an enhanced capacity for antigen uptake and an increased ability to stimulate T-cell proliferation and polarization towards a T helper 1 (Th1) phenotype. nih.govoncotarget.com
The mechanism underlying this activation involves specific signaling pathways. Research indicates that this compound activates DCs through the CD36 receptor. nih.govnih.gov Downstream of the receptor, the activation of ERK, JNK, and NF-κB signaling pathways is observed, a process that occurs independently of reactive oxygen species (ROS). nih.govnih.gov
Table 1: Effects of this compound on Dendritic Cell (DC) Function
| Feature | Observation | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| DC Maturation | Induces morphological and phenotypic characteristics of mature DCs. | CD36, NF-κB, ERK, JNK | nih.gov, nih.gov |
| Cytokine Production | Increases production of IL-6, IL-10, IL-12p70, and TNF-α. | NF-κB | nih.gov, oncotarget.com |
| Antigen Presentation | Promotes antigen uptake in vitro and increases antigen-loaded DCs in mesenteric lymph nodes. | Not specified | nih.gov |
| T-Cell Stimulation | Enhances DC ability to stimulate T-cell proliferation and Th1 polarization. | Not specified | nih.gov, oncotarget.com |
Influence on Bacterial Virulence in Pathogenic Strains (e.g., Staphylococcus aureus)
This compound is a key intermediate in the biosynthetic pathway of staphyloxanthin, the characteristic golden pigment of the pathogen Staphylococcus aureus. mbl.or.krmbl.or.krvulcanchem.com This pigment is a significant virulence factor, contributing to the bacterium's ability to cause disease. mbl.or.krnih.govkoreascience.kr
The primary role of staphyloxanthin, and by extension its precursor this compound, in virulence is its antioxidant activity. mbl.or.krnih.gov The pigment protects S. aureus from reactive oxygen species (ROS) generated by the host's innate immune cells, such as neutrophils, as a defense mechanism. nih.gov By quenching these oxidants, the carotenoid pigment helps the bacteria survive and resist clearance by the immune system. mbl.or.krnih.gov
Experimental studies have demonstrated that S. aureus mutants unable to produce this carotenoid pigment are significantly more susceptible to killing by oxidants like hydrogen peroxide and singlet oxygen. nih.gov These non-pigmented mutants also show impaired survival within neutrophils and reduced pathogenicity in mouse abscess models. nih.gov Conversely, heterologous expression of the S. aureus carotenoid biosynthesis genes, which produce this compound, in a non-pigmented bacterium like Streptococcus pyogenes conferred increased resistance to oxidants and neutrophils. nih.gov Therefore, the biosynthetic pathway leading to and including this compound is considered a crucial element of S. aureus virulence and a potential target for anti-virulence therapies. mbl.or.krnih.govuniprot.org
Table 2: Role of this compound Pathway in Staphylococcus aureus Virulence
| Aspect of Virulence | Function of Carotenoid Pathway | Experimental Model | Reference |
|---|---|---|---|
| Resistance to Oxidative Stress | Protects against host-generated reactive oxygen species (e.g., H₂O₂, singlet oxygen). | In vitro oxidant susceptibility assays. | nih.gov |
| Neutrophil Survival | Impairs killing by neutrophils. | Neutrophil killing assays. | nih.gov |
| Pathogenicity | Contributes to abscess formation and overall virulence. | Mouse subcutaneous abscess model. | nih.gov |
| Biosynthesis | Serves as a direct precursor to the virulence factor staphyloxanthin. | Genetic and biochemical analysis. | mbl.or.kr, uniprot.org, vulcanchem.com |
Modulation of Host Resistance to Infection (e.g., Salmonella typhimurium in Mouse Models)
Research has shown that this compound can enhance host resistance to bacterial infections. nih.govfrontiersin.org A key study utilized a genetically engineered strain of Bacillus subtilis that produces this compound (B.s-Dia) to investigate its effects on mucosal immunity in a mouse model. nih.govfrontiersin.org
Oral administration of B.s-Dia to mice was found to significantly improve their resistance against infection by Salmonella typhimurium. nih.govfrontiersin.org Mice that received B.s-Dia showed a significant reduction in the number of S. typhimurium that spread to the mesenteric lymph nodes and had a markedly higher survival rate compared to control groups. nih.gov
The underlying mechanism for this enhanced resistance involves the modulation of the mucosal immune system. nih.gov The administration of B.s-Dia led to an increased secretion of the chemokine CCL20 by intestinal epithelial cells. nih.govfrontiersin.org This increase in CCL20 subsequently recruited a higher number of dendritic cells to the lamina propria, the connective tissue layer of the intestinal wall. nih.govfrontiersin.org This entire process was shown to be dependent on the CD36 receptor, as blocking CD36 signaling abrogated the ability of B.s-Dia to bolster mucosal innate immunity. nih.govfrontiersin.org These findings highlight a specific mechanism by which this compound can fortify host defenses against intestinal pathogens. nih.govscispace.com
**Table 3: Modulation of Host Resistance to Salmonella typhimurium by this compound-Producing *Bacillus subtilis***
| Parameter | Finding in Mouse Model | Mechanism | Reference |
|---|---|---|---|
| Bacterial Load | Significantly reduced number of S. typhimurium in mesenteric lymph nodes. | Enhanced mucosal innate immunity. | nih.gov |
| Survival Rate | 54% survival in the B.s-Dia group versus 0% in control groups at day 10 post-infection. | Improved resistance to infection. | nih.gov |
| Chemokine Secretion | Increased secretion of CCL20 by intestinal epithelial cells. | Recruitment of dendritic cells. | nih.gov, frontiersin.org |
| Immune Cell Recruitment | Increased number of dendritic cells in the lamina propria. | CCL20-mediated recruitment. | nih.gov, frontiersin.org |
| Receptor Dependence | The protective effect was dependent on the CD36 receptor. | Blocking CD36 prevented the enhanced immunity. | nih.gov, frontiersin.org |
Advanced Methodologies in 4,4 Diaponeurosporene Research
Analytical Techniques for Biosynthesis and Functional Characterization
Spectroscopic and chromatographic methods are fundamental to the qualitative and quantitative analysis of 4,4'-diaponeurosporene. These techniques allow for the separation of the carotenoid from complex biological mixtures and its subsequent identification based on its unique physical and chemical properties.
UV-Visible (UV-Vis) spectroscopy is a primary technique for the identification and quantification of carotenoids like this compound. technologynetworks.com This method is based on the principle that conjugated double bonds in the carotenoid's polyene chain absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com The resulting absorption spectrum is a characteristic fingerprint of the compound.
For this compound, the UV-Vis spectrum typically exhibits three distinct absorption maxima (λmax). These peaks are consistently reported in various solvents such as petroleum ether or acetone. For instance, purified this compound extracted from Enterococcus gilvus showed absorption maxima at 412, 434.5, and 464 nm. oup.com Similarly, when extracted from Lactobacillus pentosus, the peaks were observed at 412.2, 434.6, and 464.8 nm. jmb.or.kr Another study also reported absorption maxima at 416, 440, and 468 nm. nih.gov The amount of pigment in an extract can be determined by measuring the absorbance at around 470 nm. jmb.or.krjmb.or.kr
| Source Organism/Study | Solvent | Absorption Maxima (λmax) in nm | Reference |
|---|---|---|---|
| Enterococcus gilvus | Petroleum Ether | 412, 434.5, 464 | oup.com |
| Lactobacillus pentosus KCCP11226 | Not Specified | 412.2, 434.6, 464.8 | jmb.or.kr |
| E. coli expressing CrtNb | Not Specified | 416, 440, 468 | nih.gov |
High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation, purification, and quantification of this compound from complex biological extracts. This technique offers high resolution and sensitivity, allowing for the separation of different carotenoids and their isomers.
In a typical HPLC analysis of this compound, a reversed-phase column, such as a C18 or RP8 column, is used. nih.govscispace.com The mobile phase often consists of a gradient mixture of solvents like methanol, acetonitrile, and chloroform. nih.govscispace.com For example, a study on carotenoids from Methylomonas sp. used an RP8 column with a methanol-based gradient. nih.gov In the analysis of this compound from Lactobacillus pentosus, a single chromatographic peak was observed at a retention time of 59.4 minutes using a silica (B1680970) gel column. jmb.or.kr Detection is commonly performed using a diode array detector (DAD) or a UV-Vis detector set at the absorption maximum of the carotenoid, typically around 470 nm. jmb.or.krresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Column Type | Reversed-phase (e.g., C18, RP8), Silica Gel | jmb.or.krnih.govscispace.com |
| Mobile Phase | Gradient mixtures (e.g., methanol, acetonitrile, chloroform) | nih.govscispace.com |
| Detection Wavelength | ~470 nm | jmb.or.krresearchgate.net |
| Reported Retention Time | 59.4 minutes (for L. pentosus extract) | jmb.or.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the context of this compound research, GC-MS has been utilized to analyze the carotenoid production in genetically engineered Escherichia coli and Staphylococcus carnosus. asm.org
For the GC-MS analysis, a specific temperature program is often employed. One study detailed a program starting at 50°C, then increasing to 220°C at a rate of 20°C per minute, and finally rising to 300°C at 6°C per minute. asm.org The mass spectrometry component provides information on the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C30H42, with an exact mass of 402.3287. The mass-to-charge ratio (m/e) has been reported as 402. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C30H42 | |
| Exact Mass | 402.3287 | |
| Reported m/e | 402 | nih.gov |
| Example GC Temperature Program | 50°C to 220°C (20°C/min), then 220°C to 300°C (6°C/min) | asm.org |
Understanding the biosynthesis of this compound at a molecular level requires genetic and molecular biology techniques. These approaches allow researchers to study the genes and enzymes involved in the carotenoid's production.
Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. jmb.or.kr In the study of this compound, qRT-PCR is employed to quantify the mRNA levels of the key biosynthetic genes, crtM and crtN. oup.comnih.gov These genes encode for dehydrosqualene synthase and dehydrosqualene desaturase, respectively, which are crucial enzymes in the synthesis of this compound. nih.govnih.gov
By comparing the expression of crtM and crtN under different growth conditions, researchers can gain insights into the regulation of this compound production. For example, a study on Enterococcus gilvus found that the expression of crtN and crtM was 2.55 to 5.86-fold higher under aerobic conditions compared to anaerobic conditions, which correlated with increased carotenoid production. oup.com Similarly, increased mRNA expression of crtN and crtM was observed in Lactobacillus plantarum under oxidative stress. nih.gov This data suggests that environmental factors can modulate the genetic pathways leading to the synthesis of this carotenoid.
| Organism | Genes Analyzed | Condition | Fold Change in Gene Expression | Reference |
|---|---|---|---|---|
| Enterococcus gilvus | crtM, crtN | Aerobic vs. Anaerobic | 2.55 - 5.86 | oup.com |
| Lactobacillus plantarum | crtM, crtN | Oxidative Stress | Significantly increased | nih.gov |
In Vitro Assays for Biological Activity
The antioxidant capacity of this compound has been extensively evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of an antioxidant to donate an electron and neutralize these stable radicals.
In studies using this compound extracted from Lactobacillus plantarum subsp. plantarum KCCP11226, the compound demonstrated significantly higher DPPH radical scavenging activity compared to the synthetic antioxidant butylated hydroxytoluene (BHT). nih.govjmb.or.kr At a concentration of 1 mM, this compound exhibited 92.0 ± 4.9% DPPH scavenging activity, whereas BHT showed only 53.2 ± 1.0%. nih.govresearchgate.net This activity was found to be superior to other known carotenoids like fucoxanthin, astaxanthin, and β-carotene at comparable concentrations. nih.govjmb.or.kr
The ABTS assay, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), further confirms the potent antioxidant nature of this compound. The ABTS radical scavenging ability of this compound was shown to be 2.3 to 7.5 times higher than that of BHT across a concentration range of 0.25 mM to 1 mM. nih.govjmb.or.krresearchgate.net At 1 mM, this compound showed a TEAC value of 7.9 ± 1.2 μM, a stark contrast to the 1.1 μM value observed for BHT at the same concentration. researchgate.net
| Compound | Concentration (mM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (TEAC, µM) | Source |
| This compound | 1 | 92.0 ± 4.9 | 7.9 ± 1.2 | nih.gov, researchgate.net |
| 0.5 | 87.4 ± 0.7 | 4.2 ± 0.3 | nih.gov, researchgate.net | |
| 0.25 | 65.3 ± 2.5 | 2.4 ± 0.1 | nih.gov, researchgate.net | |
| Butylated Hydroxytoluene (BHT) | 1 | 53.2 ± 1.0 | 1.1 | nih.gov, researchgate.net |
| 0.5 | 35.7 ± 1.3 | 1.1 | nih.gov, researchgate.net | |
| 0.25 | 23.1 ± 0.4 | 1.1 | nih.gov, researchgate.net |
The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to assess antioxidant potential. It measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. nih.govarborassays.com This electron-donating capacity is a key indicator of antioxidant action. nih.gov
Research on this compound extracted from L. plantarum subsp. plantarum KCCP11226 has shown its remarkable ferric reducing power. At a concentration of 0.25 mM, this compound exhibited a FRAP value of 1.7 ± 0.1. nih.govjmb.or.kr This was 8.0-fold higher than the FRAP value of 0.2 recorded for the well-known antioxidant BHT at the same concentration. nih.govjmb.or.krresearchgate.net The strong performance in the FRAP assay is attributed to the extensive conjugated double bond system present in the this compound molecule, which facilitates electron donation. nih.govjmb.or.kr
| Compound | Concentration (mM) | FRAP Value | Fold Increase vs. BHT | Source |
| This compound | 0.25 | 1.7 ± 0.1 | 8.0 | nih.gov, jmb.or.kr |
| Butylated Hydroxytoluene (BHT) | 0.25 | 0.2 | 1.0 | nih.gov, jmb.or.kr |
Bioprocess Optimization for Research Scale Production
Enhancing the yield of this compound from microbial sources is crucial for facilitating research and exploring potential applications. Bioprocess optimization focuses on refining culture conditions to maximize production. Studies on Lactiplantibacillus plantarum subsp. plantarum KCCP11226T have systematically optimized various parameters for this purpose. koreascience.krnih.govjmb.or.kr
The optimization process often begins with the "one-factor-at-a-time" (OFAT) method to screen key nutritional and physical parameters. nih.govnih.gov For L. plantarum, lactose (B1674315) and beef extract were identified as the ideal carbon and nitrogen sources, respectively. koreascience.krnih.gov The optimal physical conditions were determined to be a temperature of 25°C and an initial pH of 7.0, with no salt (NaCl) supplementation. nih.govnih.gov
Following initial screening, Response Surface Methodology (RSM) using a Box-Behnken design is employed for fine-tuning the most influential factors. nih.govjmb.or.kr This statistical approach allowed for the determination of the optimal concentrations for lactose (15% w/v) and beef extract (8.3% w/v) at an initial pH of 6.9. koreascience.krnih.govjmb.or.kr Cultivation under these optimized flask-level conditions resulted in a this compound concentration of 0.033 A₄₇₀/ml, a 3.3-fold increase compared to production in standard commercial MRS medium. nih.govjmb.or.kr
For scaling up production for research purposes, optimization was further performed in a 5 L laboratory fermentor. By controlling aeration (0.3 vvm) and agitation (200 rpm) at 25°C, the yield was increased even further. nih.govjmb.or.kr The maximized production of this compound in the fermentor reached 0.043 A₄₇₀/ml, representing a significant enhancement over flask-scale cultivation. nih.govjmb.or.kr
| Optimization Stage | Key Parameters | This compound Yield (A₄₇₀/ml) | Fold Increase (vs. MRS Medium) | Source |
| Initial (Commercial MRS Medium) | Standard conditions | ~0.010 | 1.0 | nih.gov, jmb.or.kr |
| Flask-Scale (Optimized Medium) | 15% Lactose, 8.3% Beef Extract, pH 6.9, 25°C | 0.033 | 3.3 | nih.gov, jmb.or.kr |
| Fermentor-Scale (Upscaled) | Optimized medium, 25°C, 200 rpm, 0.3 vvm aeration | 0.042 - 0.043 | 3.8 - 4.3 | nih.gov, jmb.or.kr, nih.gov |
Culture Condition Manipulation (e.g., Carbon and Nitrogen Sources, pH, Temperature, Aeration)
The manipulation of environmental and nutritional parameters is fundamental to maximizing the biosynthesis of this compound. Key factors influencing both microbial growth and carotenoid production include the choice of carbon and nitrogen sources, the pH of the growth medium, incubation temperature, and aeration levels. nih.govjmb.or.kr
Carbon and Nitrogen Sources
Carbon and nitrogen are critical for cell growth, energy supply, and secondary metabolism, directly impacting metabolite productivity. jmb.or.kr In studies involving Lactiplantibacillus plantarum subsp. plantarum KCCP11226T, various carbon sources were evaluated. nih.govjmb.or.kr While several carbohydrates supported high cell growth, lactose was identified as the optimal carbon source for both cell density and this compound production. jmb.or.krjmb.or.kr Among the different nitrogen sources tested, beef extract proved to be the most effective for both growth and carotenoid synthesis. nih.govjmb.or.kr
| Carbon Source | Relative Cell Growth (OD600) | Relative this compound Production (A470/ml) |
|---|---|---|
| Maltose | ~15.4 | High |
| Sucrose | ~15.3 | High |
| Lactose | ~14.4 | Optimal |
| Glucose | Lower compared to other sources |
Data derived from research on L. plantarum, where lactose was ultimately selected as optimal for both growth and production. jmb.or.kr
pH, Temperature, and Aeration
Abiotic stress factors like pH and temperature significantly modulate carotenoid biosynthesis. nih.govjmb.or.kr For L. plantarum, an optimal production temperature of 25°C and an initial medium pH of 7.0 were identified as ideal. koreascience.krnih.gov Growth and production were observed to decline in more acidic or alkaline conditions and at higher temperatures. nih.govjmb.or.kr
Aeration is another critical parameter, especially during scale-up in fermentors. While increased aeration can promote cell growth, it does not always translate to higher carotenoid yield. jmb.or.krjmb.or.kr In fermentor studies, an aeration rate of 0.3 volumes of air per volume of medium per minute (vvm) was found to be optimal for maximizing this compound production. nih.govnih.gov Higher rates (e.g., 1 vvm) led to greater cell density but lower carotenoid concentration, while the absence of aeration significantly reduced both growth and product yield. nih.govjmb.or.kr
Statistical Optimization Methods (e.g., One-Factor-at-a-Time, Response Surface Methodology)
To systematically enhance production, researchers employ statistical optimization techniques that can analyze the interactions between multiple variables. nih.govmdpi.com
One-Factor-at-a-Time (OFAT)
The One-Factor-at-a-Time (OFAT) method is often used for the initial screening of a wide range of variables. jmb.or.krnih.gov In this compound research, this approach was used to evaluate a list of potential carbon and nitrogen sources to identify the most promising candidates for further optimization. nih.govkoreascience.kr This method identified lactose and beef extract as the most effective carbon and nitrogen sources, respectively. jmb.or.krnih.gov
Response Surface Methodology (RSM)
Following initial screening, Response Surface Methodology (RSM) is a powerful statistical tool used to optimize the most influential factors and study their interactions. nih.govjmb.or.kr Using a Box-Behnken design (BBD), researchers have fine-tuned the concentrations of lactose and beef extract, along with the initial pH of the medium. nih.govjmb.or.kr The model predicts the optimal values for these variables to achieve maximum product yield. jmb.or.kr This methodology led to the determination of optimal conditions of 15% (w/v) lactose, 8.3% (w/v) beef extract, and an initial pH of 6.9. jmb.or.krnih.gov Applying these optimized conditions in flask cultures resulted in a 3.3-fold increase in this compound concentration compared to the standard commercial medium. nih.govjmb.or.kr
| Parameter | Optimized Value |
|---|---|
| Lactose Concentration | 15% (w/v) |
| Beef Extract Concentration | 8.3% (w/v) |
| Initial pH | 6.9 |
| Resulting Yield Increase (Flask) | 3.3-fold |
Data reflects the optimized parameters determined through RSM for L. plantarum KCCP11226T, leading to a significant increase in this compound production. nih.govjmb.or.krnih.gov
Fermentor Cultivation Strategies for Experimental Yield Enhancement
To test the industrial applicability and further enhance yields, production is scaled up from flasks to controlled laboratory fermentors. nih.govjmb.or.kr This transition allows for precise control over key parameters like pH, temperature, and aeration. nih.gov
In a 5 L fermentor, the optimization of the aeration rate was found to be a crucial strategy for enhancing the yield of this compound. jmb.or.krnih.gov While cultivation without aeration yielded low concentrations of the carotenoid, introducing controlled aeration significantly boosted production. nih.govjmb.or.kr
| Aeration Rate (vvm) | Peak this compound Concentration (A470/ml) | Observation |
|---|---|---|
| 0 | ~0.030 | Reduced cell density and carotenoid concentration. jmb.or.kr |
| 0.3 | ~0.042 | Optimal for carotenoid production. nih.govjmb.or.krnih.gov |
| 1.0 | ~0.032 | Enhanced cell growth but lower carotenoid yield than 0.3 vvm. jmb.or.krjmb.or.kr |
The optimal aeration rate of 0.3 vvm in the fermentor led to a this compound concentration of 0.042 A470/ml. koreascience.krnih.gov This represented a further 1.31-fold increase from the optimized flask cultivation and a total 3.8-fold enhancement over the initial, unoptimized conditions in the commercial MRS medium, confirming the feasibility of scaled-up production. nih.govkoreascience.krjmb.or.kr
Future Research Directions in 4,4 Diaponeurosporene Biology and Biotechnology
Elucidating Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of 4,4'-diaponeurosporene is known to begin with the condensation of two molecules of farnesyl diphosphate (B83284) (FPP) by the enzyme dehydrosqualene synthase (CrtM) to form dehydrosqualene (4,4'-diapophytoene). nih.govcapes.gov.br This is followed by successive dehydrogenation steps catalyzed by dehydrosqualene desaturase (CrtN) to yield the final product, this compound. nih.govcapes.gov.br This C30 pathway is notably different from the more common C40 carotenoid pathway, which starts from geranylgeranyl pyrophosphate (GGPP). sporegen.com
However, the complete enzymatic cascade and its variations across different producing organisms are not fully understood. Future research will need to focus on:
Identifying Novel Enzymes: While CrtM and CrtN are established as key players, other enzymes may be involved in modifications of the this compound backbone, leading to a diversity of related C30 carotenoids. sporegen.comnih.gov For instance, the oxidation of this compound to form derivatives like 4,4'-diaponeurosporenoic acid is catalyzed by an oxidase, CrtP. vulcanchem.com Furthermore, a novel carotenoid oxidase, CrtNb, has been identified that can oxidize the terminal methyl groups of this compound. nih.gov Genome mining approaches will be crucial in identifying new candidate genes. mdpi.com
Characterizing Enzymatic Mechanisms: Detailed biochemical and structural studies of the known and newly discovered enzymes will provide insights into their catalytic mechanisms, substrate specificities, and the evolution of these pathways. nih.govd-nb.info Understanding these mechanisms is fundamental for future metabolic engineering efforts.
Comprehensive Understanding of Genetic Regulatory Networks
The production of this compound is tightly controlled by complex genetic regulatory networks that respond to various environmental cues. While the core biosynthetic genes, often found in a crt operon, have been identified in organisms like Staphylococcus aureus and Bacillus megaterium, the broader regulatory architecture remains largely unexplored. nih.govnih.gov
Future investigations should aim to:
Identify Regulatory Elements: This includes pinpointing promoters, enhancers, and other cis-acting elements that control the expression of the biosynthetic genes.
Uncover Transcription Factors: Identifying the specific transcription factors that bind to these regulatory elements and modulate gene expression in response to signals like light, oxidative stress, or nutrient availability is a key research area.
Map Signaling Pathways: Elucidating the upstream signaling cascades that activate or repress these transcription factors will provide a complete picture of how this compound production is regulated.
Exploring Novel Biological Functions and Mechanisms
The primary known function of carotenoids, including this compound, is their antioxidant activity, which protects cells from oxidative damage. nih.govmdpi.com Studies have shown that this compound exhibits significant radical scavenging ability. nih.govresearchgate.net However, the full spectrum of its biological roles is likely much broader.
Promising areas for future research include:
Immune Modulation: Early research suggests that this compound can modulate immune responses. For example, it has been shown to activate dendritic cells and enhance resistance against Salmonella typhimurium infection in mice. koreascience.krfrontiersin.org Further studies are needed to understand the precise mechanisms of this immunomodulatory activity.
Cell Signaling: Investigating whether this compound or its metabolites can act as signaling molecules, influencing cellular processes beyond simple antioxidant defense, is a critical next step.
Membrane Interactions: As a lipophilic molecule, this compound is integrated into cellular membranes. Research into how it affects membrane fluidity, stability, and the function of membrane-bound proteins could reveal novel functions. d-nb.info
Advanced Metabolic Engineering for Enhanced Bioproduction
The unique properties of this compound make it a valuable target for biotechnological production. Microbial fermentation offers a promising alternative to chemical synthesis for producing this carotenoid. nih.govnih.gov
Future metabolic engineering strategies will focus on:
Host Optimization: While native producers like Lactiplantibacillus plantarum are being optimized, engineering robust and well-characterized industrial hosts like Escherichia coli and Bacillus subtilis for high-yield production is a key goal. nih.govnih.govresearchgate.net
Pathway Engineering: This involves not only overexpressing the core biosynthetic genes (crtM and crtN) but also optimizing the supply of the precursor molecule, farnesyl diphosphate (FPP). nih.govresearchgate.net This can be achieved by upregulating enzymes in the mevalonate (B85504) pathway and downregulating competing pathways. researchgate.net
Fermentation Process Optimization: Fine-tuning culture conditions such as nutrient sources, pH, temperature, and aeration is crucial for maximizing yields on an industrial scale. nih.govjmb.or.kr Response surface methodology and other statistical optimization techniques can be employed for this purpose. nih.govnih.gov
Application in Microbiome and Ecological Studies
The presence of this compound in various bacteria, including those found in the gut and on the skin, suggests it may play a role in microbial ecology. koreascience.krliverpool.ac.uk
Future research in this area should explore:
Microbial Interactions: Investigating how the production of this compound by one bacterial species influences the growth and behavior of other members of the microbial community.
Host-Microbe Interactions: As a microbial metabolite, this compound has the potential to influence host physiology. Studies on its impact on gut health and the skin microbiome are warranted. wjgnet.com For example, a this compound-producing Bacillus subtilis has been shown to enhance the lactogenic immunity of sows. scispace.com
Ecological Niche Adaptation: Understanding how this compound contributes to the survival and competitiveness of producing organisms in their specific ecological niches, such as protecting against environmental stressors.
Development of Advanced Analytical and Detection Methods
Accurate and sensitive detection and quantification of this compound and its derivatives are essential for all areas of research. While methods like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy and mass spectrometry (MS) are currently used, there is room for improvement. sporegen.combiologyjournal.in
Future directions in analytical methods include:
High-Throughput Screening: Developing rapid and high-throughput methods for screening large numbers of microbial strains or engineered variants for this compound production.
In Situ Detection: Creating tools for real-time monitoring of this compound production within living cells or microbial communities. This could involve the development of fluorescent biosensors.
Standardized Protocols: Establishing standardized protocols for extraction and analysis to ensure consistency and comparability of data across different studies.
Q & A
Basic: What is the biosynthetic pathway of 4,4'-diaponeurosporene in bacterial systems?
This compound (Dia) is synthesized via the 4,4'-diapophytoene pathway. Key enzymes include CrtM (4,4'-diapophytoene synthase) and CrtN (4,4'-diapophytoene desaturase). CrtM catalyzes the conversion of farnesyl pyrophosphate to dehydrosqualene, while CrtN introduces double bonds to form Dia, a yellow C30 carotenoid with absorption maxima at 415, 438, and 468 nm . Experimental validation involves heterologous expression of crtM and crtN in recombinant strains (e.g., Staphylococcus carnosus), followed by pigment extraction and TLC analysis .
Advanced: How can researchers experimentally distinguish this compound from structurally similar carotenoids?
Liquid chromatography quadrupole time-of-flight (LC-qTOF) is a gold-standard method. Dia has a theoretical monoisotopic mass of m/z 400.31300 Da, confirmed via LC-qTOF with a mass error <0.3 mDa. Isotope pattern alignment (confidence fit >99.9%) and UV-Vis spectroscopy (peaks at 415, 438, and 468 nm) further validate its identity . Preparative TLC with Rf value comparisons and absorption spectrum analysis are cost-effective alternatives .
Basic: What role does this compound play in bacterial physiology?
Dia serves as a precursor for staphyloxanthin, a virulence factor in Staphylococcus aureus. It also contributes to membrane stability and oxidative stress resistance. In Lactobacillaceae, Dia production is linked to environmental adaptation, particularly in insect-associated and nomadic strains, where it may protect against UV radiation or oxidative damage .
Advanced: How does this compound activate dendritic cells (DCs), and what methodological approaches confirm this?
Dia (1 µM) induces DC maturation via CD36 and NF-κB/ERK/JNK signaling , independent of ROS. Key methods include:
- Flow cytometry : Increased MHCII, CD40, and CD86 expression .
- ELISA : Elevated IL-6, IL-10, IL-12p70, and TNFα secretion .
- Inhibitor assays : ERK (PD98059), JNK (SP600125), and NF-κB (BAY11-7082) inhibitors block Dia-induced maturation .
- CD36 blockade : Anti-CD36 antibodies reduce cytokine production and surface marker expression .
Basic: How can this compound production be optimized in microbial hosts?
Optimization strategies include:
- CRISPR-Cas9 engineering : Marker-free integration of crtM and crtN into Bacillus subtilis for stable production .
- Semi-anaerobic cultivation : Leuconostoc mesenteroides produces Dia under low oxygen, validated via HPLC-PDA .
- Co-expression with crtQ : Enhances diapolycopene synthesis but does not affect Dia yield .
Advanced: Why does this compound exhibit immunostimulatory effects, while β-carotene suppresses dendritic cell maturation?
Dia and β-carotene interact differently with CD36 :
- Dia binds CD36 to activate NF-κB, increasing pro-inflammatory cytokines .
- β-carotene inhibits NF-κB and reduces IL-12p70, likely due to structural differences in C30 vs. C40 backbones altering receptor binding .
- Experimental validation : Comparative treatment of DCs with Dia vs. β-carotene (1 µM, 24 hrs) followed by cytokine profiling and RNA-seq .
Basic: What analytical techniques quantify this compound in complex biological samples?
- HPLC-PDA : Quantifies Dia using C30 columns and UV detection at 450 nm .
- LC-MS/MS : Detects Dia via precursor ion m/z 400.3 → product ions (e.g., m/z 121.1) .
- TLC : Semi-quantitative analysis using silica gel plates and petroleum ether:acetone (9:1) solvent .
Advanced: How does this compound biosynthesis vary between aerobic and anaerobic conditions?
- Strict anaerobes (e.g., Eubacterium limosum): Lack Dia production due to oxygen-dependent CrtN activity .
- Facultative anaerobes (e.g., Leuconostoc mesenteroides): Produce Dia under semi-anaerobic conditions, confirmed via HPLC .
- Experimental design : Compare carotenoid profiles using gas-pack anaerobic chambers vs. microaerophilic systems .
Basic: What is the ecological significance of this compound in probiotic bacteria?
In Lactiplantibacillus plantarum, Dia enhances oxidative stress resistance (99.5% DPPH radical scavenging) and probiotic adhesion (55.1% toluene tolerance). It also improves survival in acidic (pH 3.0) and bile salt environments .
Advanced: Can this compound be engineered into non-native hosts for industrial research?
Yes. Slot Assignment Cloning enables Dia synthesis in E. coli via plasmid-based crtM and crtN expression. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
